Oxo Sotalol-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

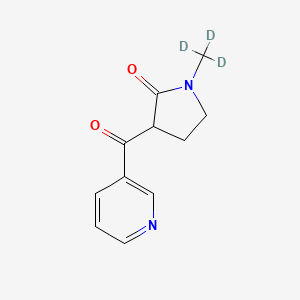

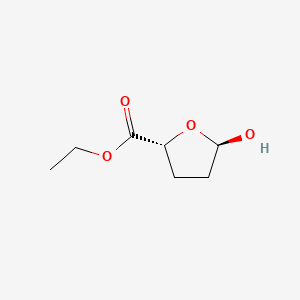

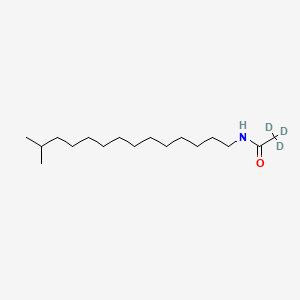

Oxo Sotalol-d6 Hydrochloride is an internal standard for the quantification of sotalol . It is a non-selective antagonist of β-adrenergic receptors (β-ARs) and a class III antiarrhythmic agent . It decreases delayed outward potassium currents (IK) in guinea pig ventricular cells and prolongs action potential duration in electrically stimulated isolated guinea pig papillary muscles .

Molecular Structure Analysis

The molecular formula of Oxo Sotalol-d6 Hydrochloride is C12H14D6N2O3S • HCl . Its molecular weight is 314.86 . The InChI code is InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; .Physical And Chemical Properties Analysis

The physical and chemical properties of Oxo Sotalol-d6 Hydrochloride include a molecular weight of 314.86 and a molecular formula of C12H14D6N2O3S • HCl . It is soluble in DMSO, methanol, and water .Aplicaciones Científicas De Investigación

Electrochemical Detection Methods :

- Pérez et al. (2020) developed an electrochemical sensor using magnetographite-epoxy composite electrodes modified with magnetite nanoparticles for the detection of sotalol, providing a faster, cheaper, and sensitive alternative for analysis compared to traditional methods. This approach is significant for efficient and cost-effective detection of sotalol in various samples (Pérez et al., 2020).

Spectrofluorimetric Analysis :

- Ibrahim et al. (2019) established a new spectrofluorimetric method for analyzing sotalol in tablets and human plasma. This method is highly sensitive and effective for determining even small amounts of sotalol in plasma, useful for stability-indicating studies (Ibrahim et al., 2019).

Formulation and Stability in Pediatric Use :

- Klovrzova et al. (2015) focused on formulating pediatric oral solutions with sotalol for extemporaneous preparation. Their study demonstrated the stability of these solutions over 180 days, emphasizing the importance of reliable and safe pediatric dosage forms (Klovrzova et al., 2015).

HPLC Analytical Methods :

- Wang et al. (2000) described a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining sotalol hydrochloride, showcasing its effectiveness in providing accurate and precise results (Wang et al., 2000).

Pharmacokinetics and Pharmacodynamics :

- Studies by Hanyok (1993) and Antonaccio & Gomoll (1993) explored the pharmacokinetics and pharmacodynamics of sotalol, providing valuable insights into its absorption, distribution, metabolism, and excretion, as well as its effects on cardiac tissues (Hanyok, 1993); (Antonaccio & Gomoll, 1993).

Mecanismo De Acción

Sotalol, the compound for which Oxo Sotalol-d6 Hydrochloride is an internal standard, is a non-selective antagonist of β-adrenergic receptors (β-ARs) and a class III antiarrhythmic agent . It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) properties .

Safety and Hazards

Oxo Sotalol-d6 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for Oxo Sotalol-d6 Hydrochloride are not mentioned in the available resources, sotalol, the compound for which it is an internal standard, is used for the treatment of severe or life-threatening arrhythmias . As such, Oxo Sotalol-d6 Hydrochloride may continue to be used in research and pharmaceutical testing related to these conditions.

Propiedades

Número CAS |

1346605-37-5 |

|---|---|

Nombre del producto |

Oxo Sotalol-d6 Hydrochloride |

Fórmula molecular |

C12H19ClN2O3S |

Peso molecular |

312.842 |

Nombre IUPAC |

N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H/i1D3,2D3; |

Clave InChI |

PGJCHLFPMKTGCD-TXHXQZCNSA-N |

SMILES |

CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |

Sinónimos |

4’-[(Isopropylamino)acetyl]methanesulfonanilide-d6 Hydrochloride; N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide-d6 Hydrochloride; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

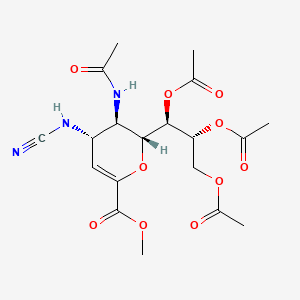

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)

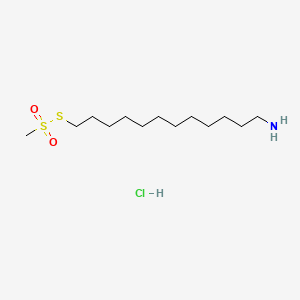

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)